3-Ethylpyridine

Description

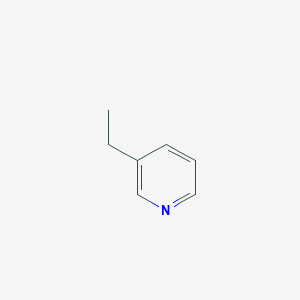

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-2-7-4-3-5-8-6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEIKQPHQINPRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060212 | |

| Record name | 3-Ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to brownish liquid; Tobacco aroma | |

| Record name | 3-Ethylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029734 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Ethylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1314/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

166.00 °C. @ 762.00 mm Hg | |

| Record name | 3-Ethylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029734 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

370 mg/mL at 196 °C, Soluble in ether; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 3-Ethylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029734 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Ethylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1314/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.951-0.957 | |

| Record name | 3-Ethylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1314/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

536-78-7 | |

| Record name | 3-Ethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A25I3EZ88V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Ethylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029734 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-76.9 °C | |

| Record name | 3-Ethylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029734 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethylpyridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of 3-Ethylpyridine. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this heterocyclic compound. This document summarizes key quantitative data in structured tables, outlines experimental protocols for its synthesis and characterization, and includes a visual representation of its chemical identifiers. This compound, a derivative of pyridine, serves as a crucial intermediate in the synthesis of various pharmaceutical and agricultural products.[1] Its unique structure, featuring a basic nitrogen atom within an aromatic ring, imparts specific reactivity and physical properties that are of significant interest in organic synthesis and medicinal chemistry.[1]

Chemical Structure and Identification

This compound is a heterocyclic organic compound where an ethyl group is substituted at the 3-position of a pyridine ring.[1] The presence of the nitrogen atom in the aromatic ring confers basic properties to the molecule, allowing it to participate in acid-base reactions.[1] The aromatic nature of the pyridine ring contributes to its overall stability.[1]

A variety of identifiers are used to represent this compound in chemical databases and literature. The logical relationship between these primary identifiers is illustrated in the diagram below.

Caption: Relationship between chemical identifiers for this compound.

The structural and identification parameters for this compound are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C7H9N | [3] |

| Molar Mass | 107.15 g/mol | [2][3] |

| CAS Number | 536-78-7 | [4] |

| SMILES | CCC1=CN=CC=C1 | [2] |

| InChI | InChI=1S/C7H9N/c1-2-7-4-3-5-8-6-7/h3-6H,2H2,1H3 | [2][4] |

| InChIKey | MFEIKQPHQINPRI-UHFFFAOYSA-N | [2][4] |

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature with a characteristic pyridine-like odor.[1][3] The ethyl group at the 3-position influences its physical properties, such as boiling point and solubility, when compared to unsubstituted pyridine.[1]

The key physicochemical properties of this compound are presented in the following table.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [3] |

| Odor | Pyridine-like, pungent | [3] |

| Density | 0.954 g/mL at 25 °C | [4][5] |

| Boiling Point | 163-166 °C | [4][5] |

| Melting Point | -66 °C | [3] |

| Flash Point | 51 °C (closed cup) | [4] |

| Refractive Index | n20/D 1.502 | [4][5] |

| Solubility in Water | Slightly soluble | [3][4] |

| Solubility in Organic Solvents | Soluble in ethanol and ether | [3][4] |

Experimental Protocols

Synthesis: Huang-Minlon Modification of the Wolff-Kishner Reduction

A common and high-yield method for the preparation of this compound is the Huang-Minlon modification of the Wolff-Kishner reduction, starting from 3-acetylpyridine.[5] This procedure has been reported to achieve a yield of approximately 80%.[5]

Materials:

-

3-acetylpyridine

-

Hydrazine hydrate (85%)

-

Sodium hydroxide

-

Triethylene glycol

Procedure:

-

A mixture of 242 g of 3-acetylpyridine, 270 g of 85% hydrazine hydrate, 300 g of sodium hydroxide, and 1 liter of triethylene glycol is prepared in a suitable reaction vessel.[5]

-

The mixture is heated to allow for the initial reaction to occur.

-

Following the initial reaction, water and excess hydrazine are distilled from the reaction mixture.

-

The temperature of the reaction mixture is then raised to and maintained at 195-200 °C for a period of two hours, during which the this compound product distills over.[5]

-

The distilled product is collected to yield approximately 172 g (80%) of this compound.[5]

The workflow for this synthesis is depicted in the following diagram.

Caption: Synthesis workflow of this compound.

Spectroscopic Characterization

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of this compound are typically recorded on a spectrometer operating at frequencies such as 89.56 MHz or 399.65 MHz.[2]

Sample Preparation:

-

A solution of this compound is prepared by dissolving approximately 0.05 mL of the compound in 0.5 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).[2]

-

The solution is transferred to a standard 5 mm NMR tube.

Data Acquisition:

-

The spectrum is acquired at room temperature.

-

Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Expected Chemical Shifts (in CDCl₃):

-

Aromatic Protons: Signals for the protons on the pyridine ring typically appear in the range of 7.16 to 8.46 ppm.[2]

-

Ethyl Group Protons:

3.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra provide information about the vibrational modes of the molecule and are useful for identifying functional groups.

Sample Preparation:

-

For liquid samples like this compound, the spectrum can be recorded neat using a capillary film between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

-

The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.

-

Data is collected by co-adding multiple scans to improve the signal-to-noise ratio.

Chemical Reactivity and Applications

The chemical behavior of this compound is dictated by the pyridine ring and the ethyl substituent. The nitrogen atom's lone pair of electrons makes the compound basic and nucleophilic.[1] This allows it to act as a base or a ligand in various chemical reactions.[1]

This compound is a versatile intermediate in organic synthesis with several key applications:

-

Pharmaceuticals: It serves as a building block in the synthesis of various active pharmaceutical ingredients, including antibacterial and nervous system drugs.[3][6]

-

Agrochemicals: It is utilized in the development of pesticides and herbicides.[6]

-

Materials Science: this compound can be used as a monomer or modifier in the preparation of functional polymers, enhancing properties such as stability and solubility.[3]

-

Dye Industry: It can participate in the synthesis of various dyes.[3]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[4][6]

Storage:

-

Store in tightly sealed containers in a cool, well-ventilated area.[6][7]

-

Keep away from direct sunlight, heat, sparks, open flames, and other ignition sources.[6][7]

Handling:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including protective gloves, safety eyewear, and suitable clothing.[6][7]

-

In case of spills, use absorbent material for containment.[6]

Hazard Classifications:

-

Flammable Liquid 3[4]

-

Skin Irritant 2[4]

-

Eye Irritant 2[4]

-

Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system)[4]

This guide provides a foundational understanding of this compound for scientific and research applications. For more detailed information, consulting the cited references is recommended.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound(536-78-7) 1H NMR spectrum [chemicalbook.com]

- 3. This compound | Properties, Uses, Safety, MSDS & Supplier Information – Expert Guide [pipzine-chem.com]

- 4. Synthesis of 3-picoline and this compound - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 5. dokumen.pub [dokumen.pub]

- 6. benchchem.com [benchchem.com]

- 7. This compound(536-78-7) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3-Ethylpyridine from Pyridine Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing 3-ethylpyridine, a valuable heterocyclic compound widely utilized as a key intermediate in the pharmaceutical and agrochemical industries.[1] This document details established, high-yield methodologies, starting from readily available pyridine precursors. A multi-step synthesis commencing with nicotinic acid is presented as a primary, well-documented pathway, encompassing the esterification to ethyl nicotinate, subsequent conversion to 3-acetylpyridine, and final reduction to this compound. Additionally, this guide briefly discusses modern approaches such as direct C-H functionalization, highlighting the current state and challenges of these emerging technologies. Detailed experimental protocols, quantitative data summaries, and process visualizations are provided to facilitate practical application in a research and development setting.

Introduction

This compound is a substituted pyridine derivative of significant interest in organic synthesis. Its structural motif is a key building block in the creation of more complex molecules with specific biological activities.[2] Notably, it serves as a crucial intermediate in the production of various pharmaceuticals and agricultural products.[1] The inherent chemical properties of the pyridine ring, combined with the ethyl substituent at the 3-position, make it a versatile synthon for a range of chemical transformations.[2][3] This guide focuses on reliable and scalable methods for its synthesis.

Primary Synthetic Pathway: A Three-Step Approach from Nicotinic Acid

A robust and well-documented route to this compound begins with nicotinic acid (Vitamin B3). This pathway involves three principal chemical transformations:

-

Esterification: Conversion of nicotinic acid to ethyl nicotinate.

-

Acylation: Reaction of ethyl nicotinate to form 3-acetylpyridine.

-

Reduction: Reduction of the acetyl group to an ethyl group, yielding the final product.

The overall logical flow of this synthetic pathway is illustrated below.

Figure 1: Overall workflow for the three-step synthesis of this compound.

Step 1: Synthesis of Ethyl Nicotinate from Nicotinic Acid

The initial step involves the esterification of nicotinic acid with ethanol. A highly efficient method utilizes a solid acid catalyst, which simplifies the work-up procedure and is suitable for larger-scale production.

Reaction Scheme:

Figure 2: Esterification of nicotinic acid to ethyl nicotinate.

Experimental Protocol:

-

To a suitable reaction vessel, add nicotinic acid, absolute ethanol, toluene, and an esterification solid acid catalyst (e.g., HND230).

-

Stir the mixture at 50-65°C for 3-6 hours.

-

Increase the temperature to reflux and remove water via a Dean-Stark apparatus. The reaction is complete when no more water separates.

-

Cool the reaction mixture to room temperature.

-

Recover the solid acid catalyst by filtration.

-

The filtrate is subjected to reduced pressure to remove toluene, yielding the ethyl nicotinate product as a light yellow transparent liquid.

Quantitative Data:

| Parameter | Value | Reference |

| Reactants Molar Ratio | Nicotinic Acid : Absolute Ethanol = 1:1 to 1:2 | [4] |

| Solvent | Toluene | [4] |

| Catalyst | HND230 Solid Acid Catalyst | [4] |

| Reaction Temperature | 50-65°C, then reflux | [4] |

| Reaction Time | 3-6 hours | [4] |

| Yield | 97.2% | [4] |

| Purity (GC) | 99.5% | [4] |

Step 2: Synthesis of 3-Acetylpyridine from Ethyl Nicotinate

The second step is the conversion of ethyl nicotinate to 3-acetylpyridine. This is achieved through a reaction with ethyl acetate in the presence of a base, followed by hydrolysis.

Reaction Scheme:

Figure 3: Synthesis of 3-acetylpyridine from ethyl nicotinate.

Experimental Protocol:

-

Combine ethyl nicotinate and ethyl acetate in a reaction vessel and cool to approximately 3°C.

-

Add sodium ethoxide while stirring.

-

Heat the reaction mixture to reflux (approx. 78°C) and maintain for 5 hours.

-

Cool the mixture to 5°C and add water.

-

Carefully add hydrobromic acid dropwise and then heat to reflux for 5 hours to facilitate hydrolysis.

-

After cooling to room temperature, adjust the pH to 9 with a sodium carbonate solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer and remove the solvent under reduced pressure.

-

Purify the residue by vacuum distillation to obtain 3-acetylpyridine.

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | Ethyl Nicotinate, Ethyl Acetate | [5] |

| Base | Sodium Ethoxide | [5] |

| Hydrolysis Agent | Hydrobromic Acid | [5] |

| Yield | 90% | [5] |

| Purity | 98.7% | [5] |

Step 3: Synthesis of this compound via Huang-Minlon Reduction

The final step is the reduction of the carbonyl group of 3-acetylpyridine to a methylene group, yielding this compound. The Huang-Minlon modification of the Wolff-Kishner reduction is a highly effective method for this transformation.[6]

Reaction Scheme:

Figure 4: Huang-Minlon reduction of 3-acetylpyridine.

Experimental Protocol:

Note: This protocol is based on a literature procedure for the Huang-Minlon reduction of 3-acetylpyridine.

-

In a flask equipped with a reflux condenser, combine 3-acetylpyridine, triethylene glycol, 85% hydrazine hydrate, and potassium hydroxide pellets.

-

Heat the mixture to reflux for 1.5 hours.

-

Reconfigure the apparatus for distillation and raise the temperature to 195-200°C, distilling off water and excess hydrazine.

-

Maintain the reaction mixture at this temperature for an additional 4 hours, during which the product will distill over.

-

The collected distillate can be further purified if necessary.

Quantitative Data:

| Parameter | Value | Reference |

| Reactant | 3-Acetylpyridine | |

| Reagents | Hydrazine Hydrate, Potassium Hydroxide | |

| Solvent | Triethylene Glycol | |

| Reaction Temperature | 195-200°C | [6] |

| Yield | ~80% |

Alternative and Emerging Synthetic Strategies

While the three-step synthesis from nicotinic acid is a reliable method, research into more direct and atom-economical routes is ongoing.

Direct C-H Functionalization of Pyridine

Directly functionalizing the C-H bonds of the pyridine ring is a highly desirable but challenging goal in modern synthetic chemistry.[7] The electron-deficient nature of the pyridine ring makes it difficult to achieve selective functionalization, particularly at the C3 position.[7][8]

Current research focuses on several strategies:

-

Transition Metal Catalysis: Various transition metals, including palladium and nickel, have been investigated to catalyze the C-H functionalization of pyridines. These methods often require specific ligands and conditions to control regioselectivity.[9][10]

-

Dearomatization-Rearomatization: This strategy involves the temporary dearomatization of the pyridine ring to activate specific positions for reaction with electrophiles or radicals, followed by rearomatization to yield the functionalized product.[8][11] The use of Zincke imine intermediates is a notable example of this approach.[8]

While significant progress has been made in C3-alkenylation, arylation, and amination, a direct, high-yield C-H ethylation of pyridine to selectively produce this compound is not yet a well-established preparative method and remains an active area of research.

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step pathway starting from nicotinic acid. This method, involving esterification, acylation, and a final Huang-Minlon reduction, offers high overall yields and utilizes well-understood chemical transformations. The detailed protocols and quantitative data provided in this guide offer a solid foundation for the practical synthesis of this important chemical intermediate. While direct C-H functionalization presents a promising future for more efficient pyridine derivatization, the three-step route from nicotinic acid remains the current state-of-the-art for a robust and scalable synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Showing Compound this compound (FDB000930) - FooDB [foodb.ca]

- 3. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]

- 4. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Preparation method of ethyl nicotinate - Eureka | Patsnap [eureka.patsnap.com]

- 7. d-nb.info [d-nb.info]

- 8. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Ethylpyridine for Researchers and Drug Development Professionals

An Overview of a Versatile Pyridine Derivative

Introduction

3-Ethylpyridine, a heterocyclic organic compound, is a pyridine derivative substituted with an ethyl group at the 3-position. It is a colorless liquid at room temperature with a characteristic pyridine-like odor. This compound serves as a crucial intermediate and building block in the synthesis of a wide array of compounds, particularly in the pharmaceutical and agrochemical industries. Its unique chemical properties, stemming from the pyridine ring and the ethyl substituent, make it a versatile reagent in organic synthesis. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, its role in pharmaceutical development, and its interaction with biological systems.

Core Properties of this compound

A summary of the key quantitative data for this compound is presented below for easy reference.

| Property | Value | Citations |

| CAS Number | 536-78-7 | [1][2] |

| Molecular Formula | C₇H₉N | [1] |

| Molecular Weight | 107.15 g/mol | [1][3] |

| Boiling Point | 163-166 °C | [2][4] |

| Density | 0.954 g/mL at 25 °C | [2][5] |

| Flash Point | 49.44 °C (121.00 °F) | [6] |

| Refractive Index | 1.502 (at 20 °C) | [6] |

Synthesis of this compound and its Precursors

The synthesis of this compound can be efficiently achieved through the reduction of 3-acetylpyridine. A common and high-yielding method is the Huang-Minlon modification of the Wolff-Kishner reduction. The precursor, 3-acetylpyridine, can be synthesized from readily available nicotinic acid.

Experimental Protocol 1: Synthesis of 3-Acetylpyridine from Nicotinic Acid

This protocol outlines the synthesis of 3-acetylpyridine, a key precursor for this compound, starting from nicotinic acid. The process involves the esterification of nicotinic acid to ethyl nicotinate, followed by a Claisen condensation with ethyl acetate and subsequent hydrolysis and decarboxylation.

Materials:

-

Nicotinic acid

-

Ethyl acetate

-

Sodium ethoxide

-

Titanium dioxide (TiO₂) (catalyst)

-

Hydrobromic acid

-

Sodium carbonate solution

-

Dichloromethane

-

Water

Procedure:

-

Combine 12.3 g of nicotinic acid with 110 g of ethyl acetate in a suitable reaction vessel.

-

Stir the mixture and cool to 3°C.

-

Add 8.85 g of sodium ethoxide to the cooled mixture.

-

After uniform stirring, add 0.12 g of TiO₂.

-

Heat the reaction mixture to 53°C and maintain this temperature for 3 hours. Monitor the formation of ethyl nicotinate by HPLC.

-

Once the formation of ethyl nicotinate is complete, cool the mixture to 3°C.

-

Add an additional 55 g of ethyl acetate and 11.56 g of sodium ethoxide.

-

Heat the reaction to reflux at 78°C and maintain for 5 hours.

-

Cool the mixture to 5°C and add 50 mL of water.

-

Slowly add 85 g of hydrobromic acid dropwise.

-

Heat the reaction to reflux and maintain for 5 hours.

-

After cooling to room temperature, adjust the pH to 9 by the dropwise addition of a sodium carbonate solution.

-

Extract the product with dichloromethane.

-

Dry the organic layer and remove the solvent by vacuum distillation to yield 3-acetylpyridine.[7]

Experimental Protocol 2: Synthesis of this compound via Huang-Minlon Reaction

This protocol details the reduction of 3-acetylpyridine to this compound using the Huang-Minlon modification of the Wolff-Kishner reaction, which offers a high yield of the final product.

Materials:

-

3-Acetylpyridine

-

Triethylene glycol

-

85% Hydrazine hydrate

-

Potassium hydroxide pellets

-

Water

-

Ether

-

Sodium sulfate

Procedure:

-

In a 2-liter flask equipped with a stirrer and reflux condenser, combine 1 liter of triethylene glycol, 242 g of 3-acetylpyridine, 270 g of 85% hydrazine hydrate, and 225 g of potassium hydroxide pellets.

-

Heat the mixture at reflux for one hour.

-

After one hour, remove the condenser and arrange the apparatus for distillation.

-

Heat the flask so that the temperature of the reaction mixture rises to 195-200°C.

-

Continue the distillation for two hours, during which the product will distill over along with some water.

-

Separate the oily layer of this compound from the aqueous layer.

-

Dry the product over anhydrous sodium sulfate.

-

The resulting this compound can be further purified by distillation if necessary. This method has been reported to yield approximately 80% of the theoretical amount.

Application of this compound Derivatives in Pharmaceutical Synthesis

Pyridine derivatives are fundamental building blocks in medicinal chemistry. The functionalization of the pyridine ring allows for the creation of diverse molecular scaffolds with a wide range of biological activities. While this compound itself can be a precursor, its halogenated derivatives, such as 3-chloro-2-ethylpyridine, are particularly valuable for introducing further complexity through cross-coupling reactions.

Experimental Protocol 3: Representative Suzuki-Miyaura Coupling of a this compound Derivative

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction using 3-chloro-2-ethylpyridine as a substrate. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in drug discovery to synthesize biaryl compounds.

Materials:

-

3-Chloro-2-ethylpyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask, add 3-chloro-2-ethylpyridine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

-

Add toluene and water to the flask.

-

Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 2-ethyl-3-phenylpyridine.

Biological Activity and Signaling Pathways

This compound is a known constituent of cigarette smoke and, like other pyridine derivatives such as nicotine, can interact with nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels that play crucial roles in the central and peripheral nervous systems. The activation of nAChRs by agonists leads to the opening of the ion channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx of ions depolarizes the cell membrane and triggers a variety of downstream signaling events.

One of the key signaling pathways activated by nAChR stimulation is the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is critical for cell survival, proliferation, and growth. The influx of Ca²⁺ following nAChR activation can lead to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt can then phosphorylate a range of downstream targets, leading to the inhibition of apoptosis and the promotion of cell survival.

Conclusion

This compound is a valuable chemical entity with significant applications in organic synthesis, particularly for the development of new pharmaceutical agents. Its straightforward synthesis and the reactivity of its derivatives make it an attractive starting material for creating complex molecular architectures. Understanding its chemical properties, synthetic routes, and potential biological interactions is crucial for researchers and drug development professionals seeking to leverage this versatile compound in their work. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for the practical application and further investigation of this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 536-78-7 [chemicalbook.com]

- 3. This compound | C7H9N | CID 10823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 536-78-7 [m.chemicalbook.com]

- 5. 3-エチルピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-ethyl pyridine, 536-78-7 [thegoodscentscompany.com]

- 7. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

Spectroscopic Analysis of 3-Ethylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 3-Ethylpyridine (C₇H₉N), a heterocyclic compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Data Presentation

The quantitative spectroscopic data for this compound are summarized in the tables below for ease of reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.459 | Singlet | H-2 (Pyridine Ring) |

| 8.423 | Doublet | H-6 (Pyridine Ring) |

| 7.475 | Doublet | H-4 (Pyridine Ring) |

| 7.174 | Triplet | H-5 (Pyridine Ring) |

| 2.623 | Quartet | -CH₂- (Ethyl Group) |

| 1.232 | Triplet | -CH₃ (Ethyl Group) |

Solvent: CDCl₃, Frequency: 399.65 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 149.5 | C-2 (Pyridine Ring) |

| 147.2 | C-6 (Pyridine Ring) |

| 137.8 | C-4 (Pyridine Ring) |

| 134.4 | C-3 (Pyridine Ring) |

| 123.2 | C-5 (Pyridine Ring) |

| 25.8 | -CH₂- (Ethyl Group) |

| 14.9 | -CH₃ (Ethyl Group) |

Solvent: Not specified

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-3100 | Medium | Aromatic C-H Stretch |

| 2850-2975 | Medium | Aliphatic C-H Stretch |

| 1580-1610 | Medium | C=C & C=N Ring Stretch |

| 1450-1500 | Medium | C=C & C=N Ring Stretch |

| 1450-1470 | Medium | CH₂ Bend & CH₃ Asym. Bend |

| 1375-1385 | Medium | CH₃ Symmetric Bend |

| 675-900 | Strong | Aromatic C-H Out-of-Plane Bend |

Technique: Neat liquid

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 107 | 81.3 | [M]⁺ (Molecular Ion) |

| 92 | 100 | [M-CH₃]⁺ (Base Peak) |

| 65 | 34.2 | [C₅H₅]⁺ |

| 39 | 37.7 | [C₃H₃]⁺ |

Ionization Method: Electron Ionization (EI)[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A small amount of this compound (typically 5-25 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The resulting solution is then filtered through a pipette with a glass wool plug directly into a 5 mm NMR tube to a height of about 4-5 cm.

-

Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.

-

Data Acquisition: The spectrometer is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to optimize its homogeneity. For the specific nucleus being observed (¹H or ¹³C), the probe is tuned and matched. Standard pulse sequences are used to acquire the Free Induction Decay (FID). For ¹³C NMR, a greater number of scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The acquired FID is subjected to a Fourier transform to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): For a neat liquid sample, one to two drops of this compound are placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3] A second salt plate is carefully placed on top to create a thin liquid film between the plates.[3]

-

Instrument Setup: The "sandwich" of salt plates is mounted in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: A background spectrum of the empty spectrometer is first collected. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared light after passing through the sample.

-

Data Processing: The interferogram is converted into an IR spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform. The background spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

-

Sample Introduction: Since this compound is a volatile liquid, it is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) interface or a direct insertion probe. For GC-MS, the sample is injected into the GC, where it is vaporized and separated from any impurities before entering the mass spectrometer.

-

Ionization (Electron Ionization - EI): In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[4] This causes the removal of an electron from the molecule, forming a positively charged molecular ion ([M]⁺), and induces fragmentation.[4]

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded. The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Logic and Pathways

The following diagrams, generated using Graphviz, illustrate the workflow of spectroscopic analysis and a key fragmentation pathway for this compound.

General Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic analysis of this compound.

Mass Spectrometry Fragmentation of this compound

References

An In-depth Technical Guide to the Physical Properties of 3-Ethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-Ethylpyridine, with a specific focus on its boiling point and solubility. The information is compiled from various scientific sources to ensure accuracy and relevance for research and development applications.

Quantitative Physical Properties

The following tables summarize the reported values for the boiling point and solubility of this compound.

Table 1: Boiling Point of this compound

| Boiling Point (°C) | Pressure (mm Hg) | Source(s) |

| 166 - 168 | Not Specified | [1] |

| 166.0 | 762 | [2] |

| 163 - 166 | Not Specified | [3][4][5][6] |

| 165 | Not Specified | [7] |

| 150.4 | Not Specified | [8] |

Table 2: Solubility of this compound

| Solvent | Solubility Description | Quantitative Value | Conditions | Source(s) |

| Water | Slightly Soluble | - | Not Specified | [1][2][6][7][9] |

| Water | - | 370 mg/mL | 196 °C | [2][10] |

| Water | - | 270.1 g/L | 196 °C | [5] |

| Ethanol | Miscible / Freely Soluble | - | Not Specified | [1][2][6][9] |

| Diethyl Ether | Miscible / Freely Soluble | - | Not Specified | [1][6][9] |

| Acetone | Miscible | - | Not Specified | [1] |

| Chloroform | Soluble | - | Not Specified | [8] |

| Benzene | Soluble | - | Not Specified | [8] |

| Toluene | Soluble | - | Not Specified | [8] |

Experimental Protocols

2.1. Determination of Boiling Point

A common and effective method for determining the boiling point of a small quantity of a liquid is the Thiele tube method.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this temperature, the liquid undergoes bulk vaporization.

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Sample vial (e.g., a small test tube)

-

Heat-resistant rubber band or wire to attach the sample vial and thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

High-boiling point mineral oil

Procedure:

-

A small amount of the this compound sample is placed into the sample vial.

-

A capillary tube, sealed at one end, is placed open-end down into the sample.

-

The sample vial is attached to a thermometer. The bulb of the thermometer should be level with the sample.

-

The thermometer and vial assembly are placed in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.

-

The side arm of the Thiele tube is gently heated. This design allows for even heat distribution by convection.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon reaching the boiling point of this compound, a rapid and continuous stream of bubbles will emerge from the capillary tube as the vapor pressure of the sample overcomes the external pressure.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid is just drawn back into the capillary tube.

2.2. Determination of Solubility

The shake-flask method is a conventional and reliable technique for determining the solubility of a substance in a particular solvent.

Principle: This method establishes a state of equilibrium between the dissolved and undissolved solute at a specific temperature. The concentration of the solute in the saturated solution is then measured to determine its solubility.

Apparatus:

-

A flask with a tight-fitting stopper (e.g., a screw-cap Erlenmeyer flask)

-

A thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

A suitable analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, GC, HPLC)

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in the flask. The excess solid ensures that a saturated solution is formed.

-

The flask is sealed and placed in a thermostatically controlled shaker or water bath set to the desired temperature.

-

The mixture is agitated for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

After the equilibration period, the agitation is stopped, and the solution is allowed to stand to allow the undissolved solute to settle.

-

A sample of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved particles.

-

The concentration of this compound in the clear, saturated filtrate is then determined using a pre-calibrated analytical method. The solubility is expressed as the mass of solute per volume or mass of solvent.

Synthesis Pathway of this compound

While no signaling pathways directly related to the physical properties of this compound were identified, its synthesis can be represented. A common laboratory synthesis involves the reaction of 3-picoline with an aldehyde followed by reduction. The following diagram illustrates a plausible synthetic route.

Caption: A simplified reaction scheme for the synthesis of this compound.

References

- 1. Showing Compound this compound (FDB000930) - FooDB [foodb.ca]

- 2. researchgate.net [researchgate.net]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. Synthesis of 3-picoline and this compound - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 5. pH-metric solubility. 3. Dissolution titration template method for solubility determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridine [webbook.nist.gov]

- 7. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. solubilityofthings.com [solubilityofthings.com]

3-Ethylpyridine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety data and handling precautions for 3-Ethylpyridine (CAS No. 536-78-7). The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and use of this compound.

Chemical Identification and Physical Properties

This compound is a pyridine derivative used as a chemical intermediate in the synthesis of various pharmaceutical and agricultural products.[1] It is a colorless to light yellow liquid with a distinct, unpleasant odor.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉N | [3] |

| Molecular Weight | 107.15 g/mol | [3] |

| Boiling Point | 163-166 °C | [3][4] |

| Melting Point | -77 °C | [5] |

| Density | 0.954 g/mL at 25 °C | [3][4] |

| Flash Point | 51 °C (123.8 °F) - closed cup | [3] |

| Solubility | Slightly soluble in water. Miscible with alcohol and ether. | |

| Refractive Index | n20/D 1.502 | [3][4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. The following table summarizes its GHS classification.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source(s) |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor | [3] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [6] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [3] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [3] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation | [3] |

Signal Word: Warning[3]

Hazard Pictograms:

-

Flame (GHS02)

-

Exclamation Mark (GHS07)

Toxicological Data

Comprehensive toxicological data for this compound is limited. Many safety data sheets indicate that specific toxicity studies have not been conducted.

Table 3: Acute Toxicity Data for this compound

| Route | Species | Value | Source(s) |

| Oral | Rat | LD100: 4 ml/kg - 5 ml/kg | [7] |

Occupational Exposure Limits

There are no established occupational exposure limits (e.g., PEL, TLV) for this compound.[8][9][10] Therefore, exposure should be minimized through engineering controls and personal protective equipment.

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of this compound requires strict adherence to safety protocols to prevent exposure and accidents.

Engineering Controls

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.[8][11]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[2]

-

All equipment used when handling the product must be grounded to prevent static discharge.[7]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[8]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing, such as a lab coat or apron.[7][8]

-

Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a respirator with an organic vapor cartridge.[9]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. K[8]eep away from heat, sparks, open flames, and other ignition sources. T[7]he storage area should be clearly marked and secured.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This material and its container must be disposed of as hazardous waste.

[11]### 7.0 Emergency Procedures

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. *[11] Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention. *[9][11] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. *[9][11] Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

[8][11]#### 7.2 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. *[8] Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back. C[1]ontainers may explode when heated. *[2] Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

[8]#### 7.3 Accidental Release Measures

-

Evacuate unnecessary personnel and eliminate all ignition sources. *[11] Ensure adequate ventilation.

-

Absorb small spills with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal. *[11] For large spills, dike the area to contain the spill and collect the material for disposal. *[11] Prevent the material from entering drains, sewers, or waterways.

[11]### 8.0 Example Experimental Workflow

While specific experimental protocols will vary, the following diagram illustrates a general workflow for a synthetic chemistry procedure that might involve a pyridine derivative like this compound. This example is based on the synthesis of 3-Chloro-2-ethylpyridine from 2-ethylpyridine N-oxide.

Caption: General workflow for a synthetic procedure involving a pyridine derivative.

This guide is intended to provide a summary of the available safety information for this compound. It is not exhaustive, and users should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical.

References

- 1. This compound Cas 536-78-7 | Trusted Chemical Exporter [chemicalbull.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound 98 536-78-7 [sigmaaldrich.com]

- 4. This compound | 536-78-7 [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound | C7H9N | CID 10823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.chemservice.com [cdn.chemservice.com]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Thermochemical Properties of 3-Ethylpyridine

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermochemical properties of 3-Ethylpyridine (C₇H₉N). The information presented herein is crucial for understanding the energetic characteristics of this compound, which is a vital component in various chemical syntheses, including pharmaceutical drug development. This document summarizes essential quantitative data in structured tables, details relevant experimental methodologies, and provides visual representations of thermochemical relationships and experimental workflows.

Core Thermochemical Data

The thermochemical properties of this compound have been determined through a combination of experimental measurements and computational studies. While extensive experimental data exists for its temperature-dependent properties, the standard enthalpy of formation is based on high-level theoretical calculations.

Standard Molar Enthalpies

The standard molar enthalpies of formation (ΔfH°), combustion (ΔcH°), and vaporization (ΔvapH°) are fundamental parameters for assessing the energetic stability and reactivity of a compound. The following table summarizes these values for this compound at the standard state (298.15 K and 0.1 MPa).

| Property | Phase | Value (kJ·mol⁻¹) | Method | Reference |

| Standard Molar Enthalpy of Formation (ΔfH°) | liquid | 35.8 ± 3.8 | Computational (Isodesmic Reactions) | Morais et al. (2003) |

| Standard Molar Enthalpy of Vaporization (ΔvapH°) | liquid to gas | 44.6 | Experimental (from vapor pressure data) | Stephenson and Malanowski (1987) |

| Standard Molar Enthalpy of Formation (ΔfH°) | ideal gas | 80.4 ± 3.8 | Calculated (from liquid ΔfH° and ΔvapH°) | - |

Note: The standard molar enthalpy of combustion (ΔcH°) for liquid this compound can be calculated from its standard molar enthalpy of formation using Hess's Law. The balanced combustion reaction is: C₇H₉N(l) + 9.75 O₂(g) → 7 CO₂(g) + 4.5 H₂O(l) + 0.5 N₂(g).

Temperature-Dependent Thermochemical Properties

The NIST/TRC Web Thermo Tables provide critically evaluated data for the heat capacity, standard molar entropy, and standard molar enthalpy of this compound over a wide range of temperatures for both the ideal gas and liquid phases.[1] This data is essential for thermodynamic calculations at various process conditions.

Table 1: Thermochemical Properties of this compound (Ideal Gas)

| Temperature (K) | Molar Heat Capacity (Cp°) (J·mol⁻¹·K⁻¹) | Standard Molar Entropy (S°) (J·mol⁻¹·K⁻¹) | Standard Molar Enthalpy (H° - H°₀) (kJ·mol⁻¹) |

| 298.15 | 134.3 | 353.9 | 19.8 |

| 300 | 135.0 | 354.7 | 20.1 |

| 400 | 172.9 | 398.9 | 35.6 |

| 500 | 205.8 | 441.5 | 54.6 |

| 600 | 233.5 | 481.9 | 76.6 |

| 700 | 256.6 | 520.1 | 101.1 |

| 800 | 275.8 | 556.1 | 127.7 |

| 900 | 291.8 | 589.9 | 156.1 |

| 1000 | 305.2 | 621.9 | 186.0 |

Table 2: Thermochemical Properties of this compound (Liquid)

| Temperature (K) | Molar Heat Capacity (Cp) (J·mol⁻¹·K⁻¹) | Standard Molar Entropy (S) (J·mol⁻¹·K⁻¹) | Standard Molar Enthalpy (H - H°₀) (kJ·mol⁻¹) |

| 200 | 165.7 | 188.5 | 15.1 |

| 220 | 170.8 | 204.3 | 18.5 |

| 240 | 176.2 | 219.2 | 21.9 |

| 260 | 181.8 | 233.3 | 25.5 |

| 280 | 187.6 | 246.7 | 29.2 |

| 298.15 | 193.1 | 258.4 | 32.7 |

| 300 | 193.7 | 259.6 | 33.0 |

| 320 | 200.0 | 272.0 | 36.9 |

| 340 | 206.5 | 283.9 | 40.9 |

Visualization of Thermochemical Relationships

The relationships between the key thermochemical properties can be visualized to better understand their interdependence.

Caption: Relationship between enthalpies of formation, vaporization, and combustion.

Experimental Protocols

While experimental data for the standard enthalpy of formation of this compound is not available, the methodologies used for its isomers, 2-ethylpyridine and 4-ethylpyridine, provide a clear blueprint for such a determination. The following protocols are based on the work of Morais et al. (2003).

Static Bomb Combustion Calorimetry (for Enthalpy of Combustion)

This technique is used to measure the heat released during the complete combustion of a substance in a constant-volume system.

Caption: Workflow for determining the enthalpy of combustion.

Methodology:

-

A precisely weighed sample of this compound is placed in a silica crucible.

-

A cotton fuse of known mass and combustion energy is positioned to ensure ignition.

-

The crucible is placed in a constant-volume combustion bomb, which is then sealed and pressurized with pure oxygen to approximately 3 MPa.

-

The bomb is submerged in a known mass of water in a calorimeter.

-

The system is allowed to reach thermal equilibrium.

-

The sample is ignited, and the temperature change of the water is recorded with high precision.

-

The energy of combustion at constant volume (ΔcU°) is calculated from the temperature rise and the heat capacity of the calorimeter system.

-

Corrections are applied for the combustion of the fuse and the formation of nitric acid.

-

The standard enthalpy of combustion (ΔcH°) is then calculated from the energy of combustion.

Calvet Microcalorimetry (for Enthalpy of Vaporization)

This technique is used to measure the heat absorbed during the phase transition of a substance from liquid to gas at a constant temperature.

Methodology:

-

A small, weighed amount of this compound is placed in a sample cell within the Calvet microcalorimeter.

-

The calorimeter is maintained at a constant temperature (e.g., 298.15 K).

-

The sample is allowed to evaporate into a stream of an inert carrier gas (e.g., nitrogen) flowing at a constant rate.

-

The heat absorbed during the isothermal vaporization is measured by the heat-flux sensors of the calorimeter.

-

The enthalpy of vaporization (ΔvapH°) is determined from the integrated heat flow and the mass of the vaporized sample.

Computational Methodology for Enthalpy of Formation

The standard molar enthalpy of formation for this compound presented in this guide was derived from high-level computational chemistry calculations, as experimental data is currently unavailable.

Caption: Computational workflow for estimating the enthalpy of formation.

Methodology:

-

Quantum Chemical Calculations: The geometries of this compound and other molecules in a set of isodesmic reactions were optimized using Density Functional Theory (DFT) at a high level of theory (e.g., B3LYP/6-311+G**).

-

Isodesmic Reactions: Isodesmic reactions are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach minimizes the errors in the calculated reaction enthalpy. An example of an isodesmic reaction for this compound is: this compound + benzene → toluene + pyridine

-

Calculation of Reaction Enthalpy: The absolute electronic energies and zero-point vibrational energies of all species in the isodesmic reactions are calculated to determine the overall reaction enthalpy (ΔrH).

-

Derivation of Enthalpy of Formation: By utilizing the known experimental standard enthalpies of formation for the other compounds in the isodesmic reaction (benzene, toluene, and pyridine), the standard enthalpy of formation of this compound can be calculated with high accuracy.

Conclusion

This technical guide provides a consolidated resource for the thermochemical properties of this compound, catering to the needs of researchers and professionals in the chemical and pharmaceutical sciences. The combination of critically evaluated experimental data for temperature-dependent properties and a high-quality computational value for the standard enthalpy of formation offers a robust dataset for thermodynamic modeling and reaction analysis. The detailed experimental and computational protocols serve as a valuable reference for further research and application.

References

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of 3-Ethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylpyridine, a heterocyclic organic compound, has emerged as a versatile building block in the synthesis of a wide array of pharmaceutical and agricultural products.[1][2] Its unique chemical architecture, featuring a pyridine ring substituted with an ethyl group at the 3-position, imparts specific properties that make it a valuable intermediate in the creation of complex molecules.[2] This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing its initial synthesis, the evolution of its preparation, and its fundamental physicochemical properties. The information is presented to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug development.

Historical Context and Discovery

The story of this compound is intrinsically linked to the broader history of pyridine chemistry. Pyridine itself was first isolated from bone oil by the Scottish chemist Thomas Anderson in 1849. However, the specific synthesis of many of its derivatives, including this compound, would not be realized until decades later.

While a singular, celebrated "discovery" of this compound is not prominently documented, early investigations into the reactivity and substitution of the pyridine ring laid the groundwork for its eventual synthesis. The seminal work on the synthesis of pyridine and its alkyl derivatives was pioneered by Russian chemist Aleksei Chichibabin. In 1924, he reported a method for synthesizing pyridine rings through the condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia, a reaction now famously known as the Chichibabin pyridine synthesis. This reaction became a cornerstone for the preparation of various substituted pyridines.

The earliest documented synthesis of this compound found in the course of this review appears to be by Stoehr in 1892 [3], as referenced in later publications. This predates the more widely known and versatile Chichibabin synthesis, suggesting that early explorations into pyridine chemistry yielded this specific ethyl-substituted derivative through other means, the specifics of which require consulting the original 19th-century publication.

Evolution of Synthetic Methodologies

Since its initial preparation, the synthesis of this compound has evolved significantly, with numerous methods being developed to improve yield, selectivity, and industrial scalability. These methods can be broadly categorized as follows:

1. From 3-Methylpyridine (3-Picoline): A common and industrially significant route involves the condensation of 3-methylpyridine with formaldehyde to yield 3-pyridineethanol, which is subsequently dehydrated and hydrogenated to form this compound. This method is often a part of the industrial production of 3-picoline itself, where this compound can be a co-product.

2. From Nicotinic Acid (Niacin): Another established laboratory and potential industrial synthesis starts with nicotinic acid. The process involves the esterification of nicotinic acid with ethanol to form ethyl nicotinate. This ester is then subjected to a reduction reaction, for instance, using sodium in ethanol (the Bouveault-Blanc reduction) or other reducing agents, to yield this compound.[4]

3. Condensation Reactions: Building upon the principles of the Chichibabin synthesis, this compound can be prepared through the reaction of propanal (propionaldehyde) and formaldehyde with ammonia over a catalyst at elevated temperatures and pressures. This method is particularly suited for large-scale industrial production.

4. From 3-Acetylpyridine: A notable laboratory preparation involves the Wolff-Kishner reduction of 3-acetylpyridine. An improved version of this method, the Huang-Minlon modification, was reported to give an 80% yield of this compound.[3]

The logical relationship between these key starting materials and the final product, this compound, is illustrated in the diagram below.

References

The Natural Occurrence of 3-Ethylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylpyridine is a heterocyclic aromatic organic compound belonging to the pyridine family. It is recognized by its characteristic caramel, roasted, and somewhat nutty aroma. While synthetically produced for various applications, including as a flavoring agent and a precursor in chemical synthesis, this compound also occurs naturally in a range of biological matrices. Its presence in foodstuffs is often a result of thermal processing, such as roasting or cooking, primarily through the Maillard reaction and pyrolysis. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in various sources, methodologies for its detection and quantification, and its putative biosynthetic and formation pathways.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile or semi-volatile component in a variety of natural and processed foods and plants. Its presence is often associated with thermally treated products, where it contributes to the overall flavor profile. While its detection is widely reported, quantitative data on its natural concentration remains limited in the scientific literature.

Table 1: Documented Natural Occurrence of this compound

| Source Category | Specific Source | Presence Reported | Quantitative Data | Citation(s) |

| Beverages | Coffee (roasted beans) | Yes | Detected, but not consistently quantified | [1][2][3][4] |

| Black Tea | Yes | Detected, but not consistently quantified | [5] | |

| Cooked Foods | Beef (cooked/roasted) | Yes | Detected, but not consistently quantified | [6][7] |

| Pork (dry-cured ham) | Yes | Detected, but not consistently quantified | [8][9] | |

| Chicken (cooked) | Yes | Detected | ||

| Plants | Tobacco (Nicotiana tabacum) | Yes | Present in cigarette smoke | |

| Camellia sinensis (Tea plant) | Yes | Detected | ||

| Arctostaphylos uva-ursi (Bearberry) | Yes | Detected | ||

| Other | Dry-cured ham | Yes | Detected | [8][9] |

Note: The lack of consistent quantitative data highlights an area for further research in the comprehensive analysis of food volatiles.

Experimental Protocols for Analysis

The analysis of this compound from natural sources typically involves the extraction of volatile and semi-volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. Headspace solid-phase microextraction (HS-SPME) is a common, solvent-free technique for sample preparation.

Detailed Methodology: HS-SPME-GC-MS Analysis of this compound in Roasted Coffee Beans

This protocol is a composite of established methods for the analysis of volatile compounds in coffee.

1. Sample Preparation:

-

Weigh 2.0 g of freshly roasted and ground coffee beans into a 20 mL headspace vial.

-

Add 10 mL of deionized water to the vial.

-

Add a suitable internal standard (e.g., 10 µL of a 100 mg/L solution of d5-pyridine in methanol) for quantitative analysis.

-

Immediately seal the vial with a magnetic screw cap fitted with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad range of analyte polarity.

-

Incubation: Place the sealed vial in a heating block or water bath at 60°C for 15 minutes to allow for equilibration of the volatiles in the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: Transfer the SPME fiber to the GC injection port and desorb the analytes for 5 minutes at 250°C in splitless mode.

-

GC Column: Use a non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 3 minutes.

-

Ramp 1: Increase to 180°C at a rate of 5°C/min.

-

Ramp 2: Increase to 240°C at a rate of 15°C/min, hold for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: m/z 35-350.

-

Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification (target ion for this compound: m/z 107, qualifier ions: m/z 78, 92).

-

4. Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.

-

Quantify the concentration of this compound by creating a calibration curve using the internal standard method.

Caption: Workflow for the analysis of this compound in coffee.

Biosynthetic and Formation Pathways

The exact biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the well-established biosynthesis of other pyridine alkaloids, a putative pathway can be proposed. In thermally processed foods, its formation is primarily attributed to the Maillard reaction.

Putative Biosynthetic Pathway

The biosynthesis of the pyridine ring in alkaloids like nicotine originates from nicotinic acid (Niacin or Vitamin B3). It is plausible that this compound shares a similar biosynthetic precursor. The pathway likely involves the condensation of a C3 and a C4 precursor, derived from aspartic acid and dihydroxyacetone phosphate, to form quinolinic acid, which is then converted to nicotinic acid mononucleotide. Further enzymatic steps would be required to attach and modify the ethyl side chain, although these specific enzymes have not yet been identified for this compound.

Caption: Putative biosynthetic pathway of this compound in plants.

Formation via Maillard Reaction

In cooked and roasted foods, this compound is a likely product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. The reaction is initiated by the condensation of a carbonyl group from a sugar with an amino group from an amino acid. Subsequent rearrangements, degradations (such as the Strecker degradation), and condensation reactions lead to the formation of a wide array of heterocyclic compounds, including pyridines. The formation of this compound likely involves intermediates derived from the degradation of amino acids like asparagine and sugars, which then cyclize and form the pyridine ring with the ethyl substituent.[10][11][12]

References

- 1. Impact of roasting on the phenolic and volatile compounds in coffee beans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Volatile Compounds in Coffee Prepared by Various Brewing and Roasting Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. SPME-GC-MS Analysis of Aroma Components in Black Tea Prepared with Main Tea Cultivars in Sichuan [spkx.net.cn]